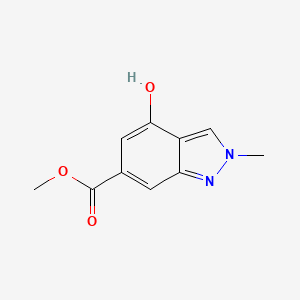![molecular formula C11H13NO3 B1418289 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol CAS No. 1366386-61-9](/img/structure/B1418289.png)
2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol is a complex organic compound featuring an oxazole ring fused with a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by hydroxymethylation and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and phenol-containing molecules. Examples are 4-(Hydroxymethyl)-2-methylindole and 4-Hydroxybenzyl alcohol .
Uniqueness
What sets 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol apart is its unique combination of an oxazole ring and a phenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)-4-methyl-5H-1,3-oxazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(6-13)7-15-10(12-11)8-4-2-3-5-9(8)14/h2-5,13-14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNLKSQALXYCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)
![4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one](/img/structure/B1418216.png)


![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)



